molecular formula C8H8ClNO4 B13149204 6-Chloro-2,4-dimethoxynicotinic acid CAS No. 1256821-79-0

6-Chloro-2,4-dimethoxynicotinic acid

Cat. No.: B13149204
CAS No.: 1256821-79-0
M. Wt: 217.60 g/mol
InChI Key: KORCXOIECZSSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,4-dimethoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 6th position and two methoxy groups at the 2nd and 4th positions on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4-dimethoxynicotinic acid typically involves the chlorination and methoxylation of nicotinic acid derivatives. One common method includes the use of 2,4-dimethoxypyrimidine as a starting material, which undergoes chlorination at the 6th position using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4-dimethoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-2,4-dimethoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-dimethoxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: An isomer of nicotinic acid with a carboxylic acid group at the 2-position.

    Nicotinic Acid: A compound with a carboxylic acid group at the 3-position.

    Isonicotinic Acid: A compound with a carboxylic acid group at the 4-position.

Uniqueness

6-Chloro-2,4-dimethoxynicotinic acid is unique due to the presence of both chlorine and methoxy groups on the nicotinic acid ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

1256821-79-0

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

6-chloro-2,4-dimethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C8H8ClNO4/c1-13-4-3-5(9)10-7(14-2)6(4)8(11)12/h3H,1-2H3,(H,11,12)

InChI Key

KORCXOIECZSSNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1C(=O)O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.